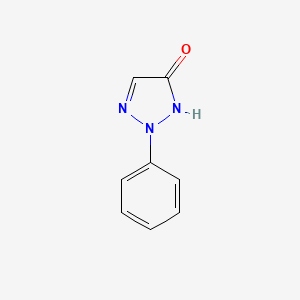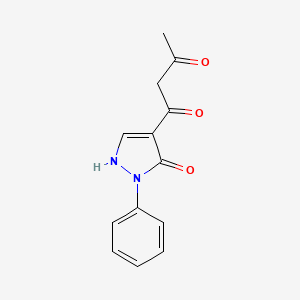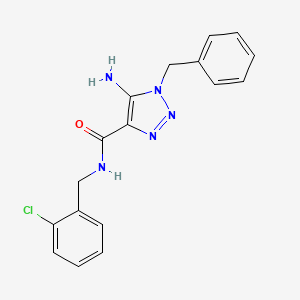![molecular formula C15H14ClNO5S B2559470 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-61-0](/img/structure/B2559470.png)
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Herbicide Degradation and Environmental Impact
Research on the degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a relative of 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid, highlights the environmental persistence and potential toxic impacts of these chemicals. Studies have explored the mechanisms of herbicide degradation by ozonation, revealing that intermediate products mainly include aromatic compounds and organic acids, indicating significant mineralization during degradation processes. This underscores the potential for environmental remediation techniques to mitigate the impacts of such herbicides (Wang Da-hui, 2007).
Biological Degradation Approaches
The role of biological agents, particularly bacteria and fungi, in degrading 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied. These organisms offer an effective means for removing harmful compounds from the environment. Specifically, white-rot basidiomycetes have been identified as potent bioconversion agents, capable of breaking down 2,4-D and its primary degradation product, 2,4-dichlorophenol (2,4-DCP), thus presenting a viable option for bioremediation (M. P. Serbent et al., 2019).
Atmospheric Degradation Pathways
The atmospheric oxidation of chlorinated aromatic herbicides, including those similar to this compound, has been examined to understand their environmental fate. Research utilizing oxidative flow reactors coupled with mass spectrometry has elucidated the oxidation pathways of such herbicides, identifying the formation of potentially toxic oxidation products. This highlights the complex interactions between herbicides and environmental factors, which can influence their persistence and toxicity (T. Murschell & D. Farmer, 2018).
Analytical Techniques for Herbicide Detection
Advanced analytical methods, such as coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography, have been developed for the sensitive and selective determination of chlorophenoxy acetic acids in complex matrices. These techniques enable the accurate monitoring of herbicide levels in environmental and biological samples, facilitating the assessment of exposure risks and the effectiveness of degradation processes (F. Omidi et al., 2014).
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(23(20,21)14-8-2-11(16)3-9-14)12-4-6-13(7-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVMMKOFAYOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)


![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
methanamine](/img/structure/B2559405.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)

